REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].CI.O>CN(C)C=O>[F:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:11])[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=N1)NC=C2
|
Name
|
|
Quantity
|
507.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
171.6 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×1500 mL)
|
Type
|
WASH
|
Details
|
washed with water (4×1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil which
|
Type
|
CUSTOM
|
Details
|
on standing, gives clear colorless crystals
|
Type
|
CUSTOM
|
Details
|
The liquid is decanted off
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(=N1)N(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.71 mol | |
AMOUNT: MASS | 257.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |